molecular formula C13H11ClO2 B14033787 (2-Chloro-4-phenoxyphenyl)methanol

(2-Chloro-4-phenoxyphenyl)methanol

Cat. No.: B14033787
M. Wt: 234.68 g/mol
InChI Key: XLYOSMZEALUBER-UHFFFAOYSA-N
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Description

(2-Chloro-4-phenoxyphenyl)methanol is an organic compound with the molecular formula C13H11ClO2 It is characterized by a phenyl ring substituted with a chloro group at the 2-position and a phenoxy group at the 4-position, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-4-phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a phenol derivative reacts with a chlorinated benzene compound under basic conditions to form the desired product . Another method involves the reduction of 2-chloro-4-phenoxybenzaldehyde using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Mechanism of Action

The mechanism of action of (2-Chloro-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-4-phenoxyphenyl)methanol is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

(2-chloro-4-phenoxyphenyl)methanol

InChI

InChI=1S/C13H11ClO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2

InChI Key

XLYOSMZEALUBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)Cl

Origin of Product

United States

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